molecular formula C14H16F3N3O2S B10917894 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10917894
M. Wt: 347.36 g/mol
InChI Key: KVELRGQGSWQVMG-UHFFFAOYSA-N
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Description

7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a methoxypropyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the functional groups. One common method involves the use of microwave irradiation to expedite the reaction process. For example, the synthesis can be optimized by using dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst, with a reaction time of 30 minutes . This method significantly reduces the reaction time compared to conventional heating methods.

Chemical Reactions Analysis

7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, as a PERK inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cancer cell survival . This inhibition leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include:

Properties

Molecular Formula

C14H16F3N3O2S

Molecular Weight

347.36 g/mol

IUPAC Name

7-ethyl-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H16F3N3O2S/c1-3-8-7-9(14(15,16)17)10-11(18-8)20(5-4-6-22-2)13(23)19-12(10)21/h7H,3-6H2,1-2H3,(H,19,21,23)

InChI Key

KVELRGQGSWQVMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCCOC)C(F)(F)F

Origin of Product

United States

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